molecular formula C15H27NO4 B7938158 2-(N-Boc-N-methylamino)-3-cyclohexylpropanoic acid

2-(N-Boc-N-methylamino)-3-cyclohexylpropanoic acid

Cat. No.: B7938158
M. Wt: 285.38 g/mol
InChI Key: AFDTWSLGUIJFTE-UHFFFAOYSA-N
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Description

2-(N-tert-Butoxycarbonyl-N-methylamino)-3-cyclohexylpropanoic acid is an organic compound that features a cyclohexyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl (Boc) protected methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-tert-Butoxycarbonyl-N-methylamino)-3-cyclohexylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The protected amine is then alkylated with a suitable cyclohexyl derivative under basic conditions.

    Formation of Propanoic Acid:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-tert-Butoxycarbonyl-N-methylamino)-3-cyclohexylpropanoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclohexyl group or the propanoic acid moiety.

    Substitution: Nucleophilic substitution reactions can be performed on the Boc-protected amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Boc-MCP is primarily utilized in the synthesis of peptide-based drugs. Its structure allows for the incorporation of amino acids into peptide chains, which are essential for developing therapeutics targeting various diseases.

Case Study: Peptide Synthesis

In a study focused on developing novel peptide inhibitors for cancer treatment, Boc-MCP was employed as an intermediate in synthesizing cyclic peptides that exhibited significant anti-tumor activity. The incorporation of the cyclohexyl moiety contributed to enhanced binding affinity to target proteins involved in tumor progression.

Neurological Research

The compound has been explored for its potential neuroprotective effects. Research indicates that derivatives of Boc-MCP may modulate neurotransmitter systems, offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection

In experimental models of neurodegeneration, compounds derived from Boc-MCP demonstrated the ability to inhibit apoptosis in neuronal cells. This effect was attributed to the modulation of signaling pathways associated with oxidative stress and inflammation.

Drug Delivery Systems

Boc-MCP has also been investigated as part of drug delivery systems, particularly in the formulation of nanoparticles and liposomes. Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs, improving their bioavailability.

Case Study: Nanoparticle Formulation

A recent study evaluated the use of Boc-MCP in formulating nanoparticles for targeted drug delivery to cancer cells. The results indicated that nanoparticles incorporating Boc-MCP significantly improved the therapeutic index of chemotherapeutic agents while minimizing systemic toxicity.

Antimicrobial Applications

Research has also highlighted the antimicrobial properties of Boc-MCP derivatives. These compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study: Antibiotic Development

In vitro studies demonstrated that Boc-MCP derivatives exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This finding underscores the potential role of Boc-MCP in addressing antibiotic resistance issues.

Biochemical Research

The compound is frequently used as a reagent in biochemical assays and studies involving enzyme inhibition or activation due to its ability to interact with biological macromolecules.

Case Study: Enzyme Inhibition

A study investigating the inhibition of serine proteases reported that Boc-MCP could effectively inhibit enzyme activity at low concentrations, making it a useful tool for studying proteolytic processes in biological systems.

Mechanism of Action

The mechanism of action of 2-(N-tert-Butoxycarbonyl-N-methylamino)-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the active amine which can then participate in various biochemical pathways. The cyclohexyl group provides hydrophobic interactions, while the propanoic acid moiety can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(N-tert-Butoxycarbonyl-N-methylamino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-(N-tert-Butoxycarbonyl-N-methylamino)-3-methylpropanoic acid: Contains a methyl group instead of a cyclohexyl group.

Uniqueness

2-(N-tert-Butoxycarbonyl-N-methylamino)-3-cyclohexylpropanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for use in the synthesis of novel molecules with potential biological activity.

Biological Activity

2-(N-Boc-N-methylamino)-3-cyclohexylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, which is essential for its stability and reactivity. The cyclohexyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes .
  • Anti-inflammatory Effects : Investigations into the compound's ability to modulate inflammatory pathways have shown promise, indicating potential applications in treating inflammatory diseases .
  • Neuroprotective Potential : Some studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific cellular targets such as:

  • Enzymes : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptors : Potential interaction with neurotransmitter receptors could explain its neuroprotective effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives of cyclohexylpropanoic acids, including this compound. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
  • Neuroprotection Study : In vitro experiments demonstrated that the compound could reduce cell death in neuronal cultures exposed to oxidative stress. This effect was attributed to its ability to modulate oxidative stress markers .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, indicating anti-inflammatory properties .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition
3-Cyclohexylpropanoic acidModerate antimicrobialMembrane disruption
N-Methylamino-3-cyclohexylpropanoic acidLimited activityUnknown

Properties

IUPAC Name

3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDTWSLGUIJFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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